Home > Products > Screening Compounds P116991 > Rovafovir etalafenamide
Rovafovir etalafenamide - 912809-27-9

Rovafovir etalafenamide

Catalog Number: EVT-282091
CAS Number: 912809-27-9
Molecular Formula: C21H24FN6O6P
Molecular Weight: 506.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Rovafovir etalafenamide is under investigation in clinical trial NCT03472326 (Efficacy of GS-9131 Functional Monotherapy in HIV-1-Infected Adults Failing a Nucleos(t)Ide Reverse Transcriptase Inhibitor-Containing Regimen).
Overview

Rovafovir etalafenamide is a small molecule drug initially developed by Gilead Sciences, Inc. It is classified as a reverse transcriptase inhibitor and primarily targets immune system diseases, infectious diseases, and urogenital diseases, with a notable application in the treatment of human immunodeficiency virus infections. Despite its promising therapeutic potential, the drug's research and development status has been discontinued as of November 2024 . The compound is also known by its synonyms, including GS-9148 phosphonoamidate prodrug.

Synthesis Analysis

The synthesis of Rovafovir etalafenamide involves several key steps aimed at producing the active pharmaceutical ingredient on a multi-kilogram scale. The process development focuses on optimizing yield and purity while controlling impurities. Initial synthesis methods included the formation of phosphonamidate prodrugs, which are designed to enhance the bioavailability of the active compound. The synthesis typically starts from readily available nucleoside precursors and involves several chemical transformations, including phosphorylation and amidation reactions .

Technical Details

  • Starting Materials: The synthesis often begins with acyclic nucleoside phosphonates.
  • Reagents: Common reagents include phosphoric acid derivatives and amines for forming the phosphonamidate bond.
  • Purification: Techniques such as chromatography are employed to isolate the desired product from by-products and unreacted starting materials.
Molecular Structure Analysis

Rovafovir etalafenamide has a molecular formula of C21H24FN6O6PC_{21}H_{24}FN_{6}O_{6}P. Its structure features an adenine nucleobase linked to a phosphonate side chain, characteristic of many antiviral agents. The InChIKey for this compound is OCJRRXHWPBXZSU-BNCZGPJRSA-N, which provides a unique identifier for its chemical structure.

Structural Data

  • Molecular Weight: Approximately 485.42 g/mol.
  • Functional Groups: Contains phosphonate and amide functional groups that are crucial for its activity as a reverse transcriptase inhibitor.
Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Rovafovir etalafenamide include several key transformations:

  1. Phosphorylation: Introduction of the phosphonate group to the nucleoside scaffold.
  2. Amidation: Formation of the phosphonamidate bond, which is essential for enhancing the drug's pharmacokinetic properties.
  3. Deprotection: Removal of protecting groups used during synthesis to yield the final active compound.

These reactions are carefully controlled to ensure high yield and purity of Rovafovir etalafenamide .

Mechanism of Action

Rovafovir etalafenamide acts primarily as an inhibitor of reverse transcriptase, an enzyme critical for the replication of human immunodeficiency virus. By binding to the active site of reverse transcriptase, it prevents the conversion of viral RNA into DNA, thereby inhibiting viral replication.

Process

  • Inhibition: The compound competes with natural substrates for binding to reverse transcriptase.
  • Resistance Profile: It has shown a unique resistance profile against certain mutations associated with other nucleoside reverse transcriptase inhibitors, making it a candidate for further therapeutic exploration .
Physical and Chemical Properties Analysis

Rovafovir etalafenamide exhibits several notable physical and chemical properties:

  • Solubility: The compound is soluble in organic solvents but has limited aqueous solubility, which may affect its bioavailability.
  • Stability: Stability studies indicate that it maintains integrity under physiological conditions but may degrade under extreme pH or temperature conditions.

Relevant Data

Applications

Rovafovir etalafenamide has been primarily investigated for its applications in treating human immunodeficiency virus infections. Due to its mechanism as a reverse transcriptase inhibitor, it holds promise in antiviral therapy, particularly for patients who exhibit resistance to other treatments.

Scientific Uses

  • Antiviral Research: Continues to be studied in clinical settings for its efficacy against resistant strains of human immunodeficiency virus.
  • Drug Development: Insights gained from its synthesis and mechanism contribute to the broader field of antiviral drug design and optimization.
Introduction to Rovafovir Etalafenamide in Antiretroviral Research

Role in Contemporary HIV-1 Treatment Paradigms

Rovafovir etalafenamide (development code GS-9131) represents an investigational nucleotide reverse transcriptase inhibitor (NRTI) under development by Gilead Sciences for HIV-1 infection. Its significance lies primarily in addressing the critical challenge of antiretroviral resistance – a persistent barrier to long-term HIV management. As a prodrug of the active metabolite GS-9148, rovafovir exhibits potent activity against HIV-1 variants harboring major resistance mutations that compromise existing NRTIs, including mK65R, L74V, and M184V [1] [2] [4]. This resistance profile positions it as a potential therapeutic option for treatment-experienced patients with limited alternatives.

Preclinical evaluations revealed rovafovir's favorable pharmacokinetic properties supporting once-daily dosing, coupled with a low predicted risk for mitochondrial toxicity, renal toxicity, and clinically significant drug-drug interactions [2] [9]. In vitro studies demonstrated potent anti-HIV-1 activity across diverse contexts:

  • PBMCs (Peripheral Blood Mononuclear Cells): EC₅₀ = 3.7 nM
  • MT-2 cells: EC₅₀ = 150 nM
  • Primary CD4+ T lymphocytes: EC₅₀ = 24 nM (single-cycle infection assay) [3]

Furthermore, rovafovir maintained efficacy against a spectrum of global HIV-1 subtypes (A, B, C, D) with EC₅₀ values ranging from 23 to 68 nM in PBMCs, and exhibited activity against HIV-2 isolates (EC₅₀ range: 39–650 nM) [3]. This broad-spectrum activity underscores its potential utility across diverse patient populations and geographies. Despite promising early data, a Phase II functional monotherapy trial (NCT03472326) evaluating rovafovir added to failing regimens in Uganda and Zimbabwe was terminated by Gilead Sciences in April 2020 due to failure to meet the targeted antiviral response endpoints [9]. This highlights the complexities of translating in vitro resistance profiles into clinical efficacy in heavily treatment-experienced cohorts.

Table 1: Key Resistance Mutations Targeted by Rovafovir Etalafenamide

MutationAssociated NRTI ResistanceClinical Significance
mK65RTenofovir DF, Abacavir, Didanosine, StavudineReduces susceptibility to multiple NRTIs, common with tenofovir DF use
L74VDidanosine, AbacavirEmerges under selective pressure, reduces efficacy
M184V/ILamivudine, EmtricitabineExtremely common; confers high-level resistance to 3TC/FTC while sometimes increasing susceptibility to certain other NRTIs (e.g., tenofovir, zidovudine)
Thymidine Analog Mutations (TAMs)Zidovudine, StavudinePathway involving mutations like M41L, D67N, K70R, L210W, T215Y/F, K219Q/E [1] [2] [6]

Prodrug Design Rationale and Evolutionary Context

Rovafovir etalafenamide exemplifies the strategic application of prodrug technology to overcome significant biopharmaceutical limitations inherent to nucleotide analogs. The active antiviral moiety, GS-9148 (a nucleoside phosphonate analog of adenosine), possesses poor membrane permeability due to its highly polar, negatively charged phosphonate group at physiological pH, severely limiting its oral absorption and cellular uptake [1] [3] [4]. Rovafovir is designed as a phosphonoamidate prodrug (specifically, a phenyl monophosphonic amidate ester) to mask these charges and enhance lipophilicity, thereby facilitating efficient intestinal absorption and intracellular delivery [1] [3] [8].

The chemical structure of rovafovir (C₂₁H₂₄FN₆O₆P, MW 506.42 g/mol) incorporates several key prodrug elements:

  • Phenyl Ester: Attached to the phosphonate via an oxymethyl linker (CO...OC₆H₅ in the structure), masking one negative charge and contributing to lipophilicity.
  • L-Alaninate Ethyl Ester: An ethyl ester of L-alanine covalently linked via a phosphoramidate bond (CCOC(=O)[C@H](C)N[P@@](=O)...), masking the second negative charge. The chiral center ([C@H]) is crucial for enzymatic recognition during activation.
  • Fluorinated Dihydrofuran Ring: Carries the adenine base and facilitates the release mechanism upon intracellular activation [1] [3] [4].

Table 2: Physicochemical Properties of Rovafovir Etalafenamide and Implications

PropertyValue/CharacteristicImpact on Drug Performance
Molecular FormulaC₂₁H₂₄FN₆O₆PDefines basic composition
Molecular Weight506.42 g/molWithin typical range for orally absorbed small molecules (though higher MW can sometimes challenge permeability)
Prodrug TypePhosphonoamidate (Phenoxy monophosphonic amidate)Masks highly polar phosphonate of active drug (GS-9148), enabling passive diffusion across membranes
Predicted LogPHigher than GS-9148 (estimated ~1.5-2)Increased lipophilicity compared to active metabolite enhances passive intestinal permeability and cellular uptake
Key Structural MotifsPhenyl ester, L-Alaninate ethyl ester, Fluorinated dihydrofuranEster groups mask charges; chiral alaninate promotes efficient intracellular enzymatic hydrolysis; fluorine influences ring stability and metabolism [3] [7] [8]

Upon oral administration, rovafovir undergoes rapid absorption. Intracellular activation is a multi-step process:

  • Hydrolysis: Primarily by cathepsin A (CatA) and/or carboxylesterase 1 (CES1) in the cytoplasm, cleaving the amino acid ester moiety.
  • Phenyl Ester Cleavage: Likely involving histidine triad nucleotide-binding protein 1 (HINT1).
  • Spontaneous Cyclization and Hydrolysis: Ultimately liberating the free phosphonate anabolite, GS-9148 diphosphate (GS-9148-DP), the pharmacologically active form that inhibits HIV-1 reverse transcriptase [1] [8]. This targeted intracellular activation minimizes systemic exposure to the potentially nephrotoxic free phosphonate, a significant advantage over older prodrugs like tenofovir disoproxil fumarate (TDF) [2] [3].

The evolution from earlier prodrugs like TDF to agents like tenofovir alafenamide (TAF) and rovafovir reflects a continuous refinement in prodrug design. TAF demonstrated improved plasma stability and reduced renal toxicity compared to TDF by more efficiently delivering tenofovir to lymphoid cells. Rovafovir continues this trajectory, aiming for enhanced efficacy against resistant virus and a potentially improved safety profile through optimized intracellular activation kinetics and reduced off-target tissue distribution [1] [2] [8]. The synthesis of rovafovir presented significant challenges, requiring sophisticated dynamic control strategies during scale-up, particularly for the oxygen-releasing elimination reaction mediated by Oxone during the phosphonamidate fragment synthesis [1] [4].

Table 3: Comparison of Nucleotide Reverse Transcriptase Inhibitor (NtRTI) Prodrugs

ProdrugActive MoietyKey Prodrug ModificationsPrimary Design Goals
Tenofovir Disoproxil Fumarate (TDF)Tenofovir (PMPA)Bis(isopropyloxycarbonyloxymethyl) esterEnable oral absorption; hydrolyzed by esterases in plasma/tissues
Tenofovir Alafenamide (TAF)Tenofovir (PMPA)Monophenyl monophosphonic amidate (L-alaninate isopropyl ester)Improved plasma stability; targeted lymphatic/cellular uptake; reduced renal toxicity
Rovafovir Etalafenamide (GS-9131)GS-9148Monophenyl monophosphonic amidate (L-alaninate ethyl ester) + Fluorinated furanEnhanced activity against NRTI-resistant HIV; optimized intracellular delivery; potentially reduced off-target toxicity [1] [2] [3]

Properties

CAS Number

912809-27-9

Product Name

Rovafovir etalafenamide

IUPAC Name

ethyl (2S)-2-[[[(2R,5R)-5-(6-aminopurin-9-yl)-4-fluoro-2,5-dihydrofuran-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate

Molecular Formula

C21H24FN6O6P

Molecular Weight

506.4 g/mol

InChI

InChI=1S/C21H24FN6O6P/c1-3-31-21(29)13(2)27-35(30,34-14-7-5-4-6-8-14)12-32-16-9-15(22)20(33-16)28-11-26-17-18(23)24-10-25-19(17)28/h4-11,13,16,20H,3,12H2,1-2H3,(H,27,30)(H2,23,24,25)/t13-,16-,20+,35+/m0/s1

InChI Key

OCJRRXHWPBXZSU-BJBBEUPESA-N

SMILES

CCOC(=O)C(C)NP(=O)(COC1C=C(C(O1)N2C=NC3=C(N=CN=C32)N)F)OC4=CC=CC=C4

Solubility

Soluble in DMSO

Synonyms

GS-9131; GS 9131; GS9131; Rovafovir Etalafenamide

Canonical SMILES

CCOC(=O)C(C)NP(=O)(COC1C=C(C(O1)N2C=NC3=C(N=CN=C32)N)F)OC4=CC=CC=C4

Isomeric SMILES

CCOC(=O)[C@H](C)N[P@@](=O)(CO[C@@H]1C=C([C@@H](O1)N2C=NC3=C(N=CN=C32)N)F)OC4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.